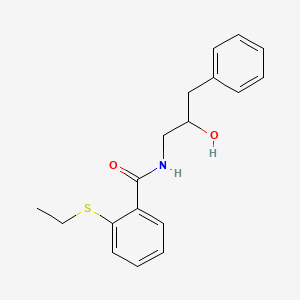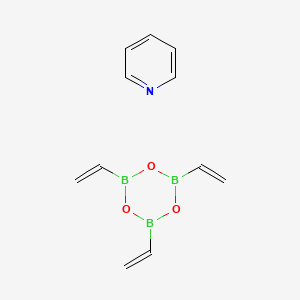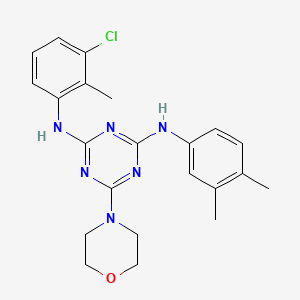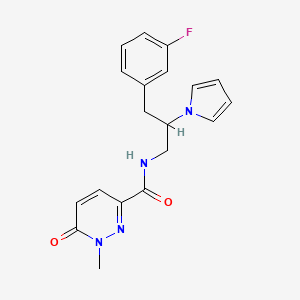
2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide, also known as ETPB, is a synthetic compound that has been widely studied for its potential applications in biochemistry and pharmacology. ETPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Metalloligand Design
One application of similar benzamide derivatives is in designing metalloligands, which are critical in the formation of single-molecule magnets and single-chain magnets. For instance, ligands like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide have been used to coordinate with copper ions, leading to the creation of anionic metalloligands. These metalloligands, in turn, interact with lanthanide salts to yield complexes with intriguing magnetic properties (Costes, Vendier, & Wernsdorfer, 2010).
Antimicrobial Properties
Benzamide derivatives have demonstrated significant antimicrobial properties. For example, new acylthiourea derivatives of benzamides have shown activity against various bacterial and fungal strains at low concentrations. These compounds are synthesized through specific chemical reactions and tested qualitatively and quantitatively for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi (Limban et al., 2011).
Anti-Cancer Evaluation
Certain benzamide derivatives have been studied for their anti-cancer properties. The reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metal ions has led to the synthesis of coordination compounds tested against human colon carcinoma cells. These studies help in understanding the potential of benzamide derivatives as antitumor agents (Rizk, Emara, & Mahmoud, 2021).
Antiviral Activity
Benzamide-based compounds have also shown promise in antiviral activity. A study on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives indicated significant activities against bird flu influenza. Such research contributes to the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Enzyme Inhibition
Another notable application is in the development of enzyme inhibitors. For instance, 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides have been investigated as inhibitors of the stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. These inhibitors have shown potential in biological evaluations, indicating their utility in therapeutic interventions (Uto et al., 2009).
Physico-Chemical Properties
The physico-chemical properties of benzamide derivatives are also a significant area of study. Understanding these properties, such as lipophilicity, surface activity, and adsorbability, can help in the development of drugs with specific pharmacokinetic profiles (Stankovicová et al., 2014).
Neuroleptic Activity
Benzamide derivatives have been explored for their neuroleptic activity. Research into N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines as benzamides has shown potential in treating psychosis, providing insights into the development of new neuroleptic drugs (Iwanami et al., 1981).
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-22-17-11-7-6-10-16(17)18(21)19-13-15(20)12-14-8-4-3-5-9-14/h3-11,15,20H,2,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVMBCJXGNXXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)
![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)



![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)
![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)
![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)

